7-Ethyl-1,2-benzoxazol-3-ol
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Overview
Description
7-Ethyl-1,2-benzoxazol-3-ol is a heterocyclic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with an ethyl group attached to the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 7-Ethyl-1,2-benzoxazol-3-ol, typically involves the condensation of 2-aminophenol with various aldehydes or ketones. One common method includes the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) in ethanol at 50°C . Another method involves the use of FeCl₃ as a catalyst for the aerobic oxidation of 2-aminophenol with aldehydes in toluene at 110°C .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-1,2-benzoxazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
7-Ethyl-1,2-benzoxazol-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 7-Ethyl-1,2-benzoxazol-3-ol involves its interaction with various molecular targets and pathways. In antimicrobial applications, it may inhibit the growth of bacteria and fungi by interfering with their cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Another benzoxazole derivative with similar biological activities.
2-Substituted Benzoxazoles: Compounds with various substituents at the second position, showing diverse pharmacological properties.
Uniqueness
7-Ethyl-1,2-benzoxazol-3-ol is unique due to its specific ethyl substitution at the seventh position, which may confer distinct biological activities and chemical reactivity compared to other benzoxazole derivatives.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
7-ethyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C9H9NO2/c1-2-6-4-3-5-7-8(6)12-10-9(7)11/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
FNMASSTZJPGXEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)NO2 |
Origin of Product |
United States |
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